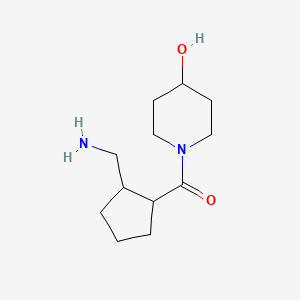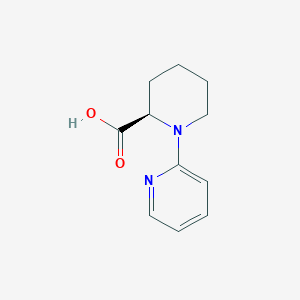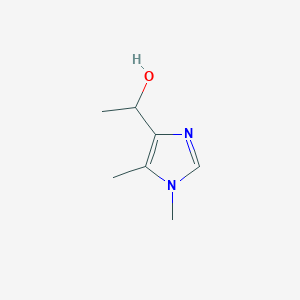![molecular formula C12H9NaO3S B12859821 Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
Sodium [1,1'-biphenyl]-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [1,1’-biphenyl]-2-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonate group attached to the biphenyl structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-2-sulfonate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-2-sulfonate is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium [1,1’-biphenyl]-2-sulfonate undergoes several types of chemical reactions, including:
Electrophilic Substitution: The sulfonate group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Nucleophilic Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, with reactions typically carried out in the presence of catalysts such as aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are used under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Sodium [1,1’-biphenyl]-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of sodium [1,1’-biphenyl]-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various biological and medical applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium [1,1’-biphenyl]-4-sulfonate
- Sodium [1,1’-biphenyl]-3-sulfonate
- Sodium [1,1’-biphenyl]-2,4-disulfonate
Comparison: Sodium [1,1’-biphenyl]-2-sulfonate is unique due to the specific position of the sulfonate group on the biphenyl structure. This positioning affects its chemical reactivity and interaction with other molecules. Compared to its isomers, sodium [1,1’-biphenyl]-2-sulfonate may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C12H9NaO3S |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
sodium;2-phenylbenzenesulfonate |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
CWNWIGKTLUSTBW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


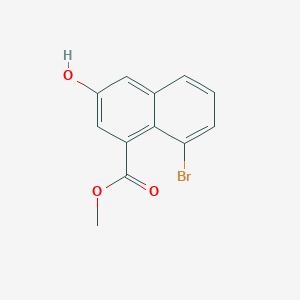

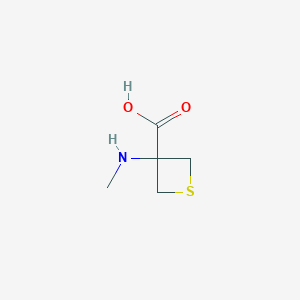

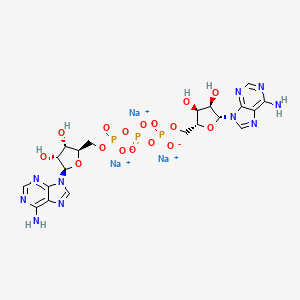

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)

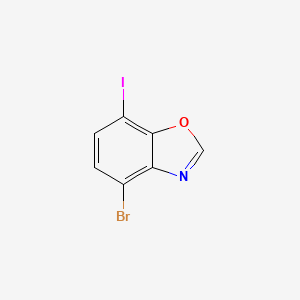
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
